N-Arylation Synthesis Yield: Method Comparison for 2,4-Difluoro-N-(4-fluorophenyl)aniline
A specific synthetic route to 2,4-difluoro-N-(4-fluorophenyl)aniline has been reported using an o-iodoxybenzoic acid (IBX)-mediated N-arylation of 2,4-difluoroaniline with 4-fluorophenylhydrazine. This method, conducted in acetonitrile with copper diacetate, yielded the target compound at a 60% yield after 3.66 hours [1]. While a direct comparative yield for the same reaction with a non-fluorinated analog is not available in the source, the reported yield provides a quantitative baseline for evaluating this specific synthetic strategy.
| Evidence Dimension | Synthetic Reaction Yield |
|---|---|
| Target Compound Data | 60% yield |
| Comparator Or Baseline | No direct comparator yield provided for an analog in the same study |
| Quantified Difference | Not available for direct comparison |
| Conditions | Reaction of 2,4-difluoroaniline and 4-fluorophenylhydrazine with copper diacetate and IBX in acetonitrile for 3.66h |
Why This Matters
This data provides a reproducible entry point for procurement, establishing a known synthetic method and a benchmark yield of 60% for further optimization.
- [1] Molaid. Synthesis entry for 2,4-difluoro-N-(4-fluorophenyl)aniline, citing research on o-iodoxybenzoic acid mediated N-arylation. https://www.molaid.com/compound/823802-13-7 View Source
